N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes bromine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-bromo-benzamide
- 4-bromo-2-fluorobiphenyl
- N-(4-bromo-2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H16BrFN2O2 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16BrFN2O2/c1-22-16(23)10-13(17(22)11-5-3-2-4-6-11)18(24)21-15-8-7-12(19)9-14(15)20/h2-9,13,17H,10H2,1H3,(H,21,24) |
InChI Key |
WVPYJSSJSQHSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.